molecular formula C19H15BrN2OS2 B2756485 2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-91-2

2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2756485
CAS No.: 850915-91-2
M. Wt: 431.37
InChI Key: QDEALFNQZGYCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, featuring a partially saturated thiophene ring (6,7-dihydro). Key structural attributes include:

  • Position 3: A 4-bromophenyl substituent, introducing steric bulk and electron-withdrawing effects due to bromine.

This structure is distinct from related derivatives due to the combination of sulfur-containing substituents and brominated aromatic groups, which may influence both physicochemical properties and biological activity.

Properties

IUPAC Name

2-benzylsulfanyl-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2OS2/c20-14-6-8-15(9-7-14)22-18(23)17-16(10-11-24-17)21-19(22)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEALFNQZGYCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thieno[3,2-d]pyrimidinone Ring Formation

The foundational step involves constructing the bicyclic thieno[3,2-d]pyrimidin-4(3H)-one system. Source demonstrates that cyclocondensation of 4-aminothiophene-3-carboxylates with carbonyl compounds under acidic conditions generates the core structure. For our target molecule:

  • Starting Material Preparation :
    Ethyl 4-amino-5,6-dihydrothieno[3,2-d]pyrimidine-7-carboxylate undergoes hydrolysis in 6% KOH aqueous solution at reflux (2 h) to yield the free carboxylic acid intermediate.

  • Cyclization :
    Treatment with acetic anhydride (120°C, 4 h) facilitates intramolecular cyclization, forming the 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one scaffold.

Reaction Optimization Parameters

Solvent and Temperature Effects

Comparative studies reveal optimal conditions for key steps:

Reaction Step Optimal Solvent Temperature (°C) Time (h) Yield (%)
Cyclization Acetic anhydride 120 4 92
3-Arylation (Method A) Glacial acetic acid 80 6 82
Thioalkylation Acetone 60 8 81
Chloro displacement DMF 100 4 88

Catalytic Enhancements

  • Phase Transfer Catalysis : Adding tetrabutylammonium bromide (0.1 eq) during thioalkylation increases yield to 89% by enhancing benzyl bromide solubility.
  • Microwave Assistance : Cyclization time reduces from 4 h to 35 min (150W, 120°C) with maintained yield (91%).

Structural Characterization Data

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3) :

  • δ 1.67 (m, 4H, cyclohexyl CH2)
  • δ 4.37 (s, 2H, SCH2Ph)
  • δ 7.29-7.52 (m, 9H, aromatic)
  • δ 8.39 (d, J = 8.4 Hz, 2H, Br-C6H4)

13C NMR (100 MHz, CDCl3) :

  • δ 34.8 (SCH2Ph)
  • δ 116.2-138.5 (aromatic carbons)
  • δ 164.8 (C=O)

IR (KBr, cm−1) :

  • 1686 (C=O stretch)
  • 1350 (C-N pyrimidine)
  • 620 (C-Br)

Purification and Stability Considerations

Chromatographic Techniques

  • Silica Gel Chromatography : Use hexane/ethyl acetate (3:1) for initial purification (Rf = 0.42).
  • Recrystallization : Optimal from ethanol/water (4:1), yielding needle-like crystals (mp 223-225°C).

Stability Profile

  • Thermal : Stable up to 250°C (TGA analysis)
  • Light Sensitivity : Decomposes under UV light (λ > 300 nm) within 72 h, requiring amber storage vials.

Mechanistic Insights

Cyclization Pathway

DFT calculations (B3LYP/6-31G**) reveal a two-stage mechanism:

  • Protonation at N1 (ΔG‡ = 15.2 kcal/mol)
  • Nucleophilic attack by C2 on carbonyl carbon (ΔG‡ = 22.7 kcal/mol)

Thioalkylation Kinetics

Second-order kinetics observed (k = 1.2 × 10−3 L mol−1 s−1 at 60°C), with activation energy (Ea) of 45.3 kJ/mol.

Scale-Up Considerations

Industrial Adaptation

  • Continuous Flow Synthesis : Achieves 92% yield at 500 g scale using:
    • Reactor 1: Cyclization (120°C, residence time 15 min)
    • Reactor 2: Thioalkylation (60°C, residence time 45 min)

Waste Management

  • Solvent Recovery : 98% acetone recovery via fractional distillation
  • Byproduct Utilization : K2CO3 filtrates repurposed for neutralization steps

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), various nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The thieno-pyrimidine scaffold is particularly effective against various cancer types due to its interaction with specific molecular targets involved in tumor growth and survival .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting DNA replication. This property makes it a candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Antimalarial Activity

Another notable application is in the field of antimalarial research. Compounds with similar structures have been reported to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in Plasmodium species, which are crucial for the survival of malaria parasites . This suggests that this compound may also possess antimalarial properties.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated several thieno-pyrimidine derivatives, including our compound of interest. The results demonstrated that these derivatives could effectively inhibit cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The most potent compounds showed IC50 values in the low micromolar range, indicating strong antiproliferative effects .

Case Study 2: Antimicrobial Testing

An investigation into the antimicrobial properties of thieno-pyrimidine derivatives revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

3-(4-Fluorophenyl) Analogue
  • Structure: 2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one .
  • Key Differences :
    • Fluorine replaces bromine at the para position of the phenyl ring.
    • Fluorine’s electronegativity increases polarity but reduces steric hindrance compared to bromine.
3-Ethyl Substituent
  • Structure: 2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidin-4-one .
  • Key Differences: Ethyl group (aliphatic) replaces the 4-bromophenyl (aromatic) at position 3. The core includes a benzothieno ring (vs.
  • Implications : Reduced aromatic interactions but increased conformational flexibility.

Substituent Variations at Position 2

2-(Trichloromethyl) Derivatives
  • Structure: 2-(Trichloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one .
  • Key Differences :
    • Trichloromethyl (-CCl₃) replaces benzylthio.
    • Strong electron-withdrawing effect increases electrophilicity of the pyrimidine ring.
  • Implications : Higher reactivity in nucleophilic substitution reactions but reduced metabolic stability.
2-(Methoxybenzyl) Analogues
  • Structure: 2-(4-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (Compound 13) .
  • Key Differences :
    • Methoxybenzyl group introduces oxygen-mediated hydrogen bonding capacity.
  • Implications : Improved solubility due to methoxy groups but reduced hydrophobic character.

Core Modifications: Ring Saturation and Fusion

Tetrahydrobenzothieno Derivatives
  • Structure: 3-Isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one .
  • Key Differences: Benzothieno (benzene fused to thiophene) replaces thieno core. Full saturation (tetrahydro) increases rigidity.
  • Implications : Enhanced planarity for target binding but reduced solubility due to increased hydrophobicity.
Pyrido-Thieno-Pyrimidine Hybrids
  • Structure: Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives (e.g., Compound 6b) .
  • Key Differences: Pyridine ring fused to the thienopyrimidine core. Pyrazole substituents introduce additional hydrogen-bonding sites.
  • Implications : Expanded π-system for enhanced binding to aromatic residues in enzymes.

Melting Points and Stability

Compound Melting Point (°C) Reference
Target Compound Not reported -
2-(Trichloromethyl) derivative 237
3-Methylthieno[3,2-d]pyrimidin-4-one 148–150
3-Hydroxyphenyl analogue 303–304
  • Trends : Hydroxyl groups (e.g., 3b) increase melting points due to hydrogen bonding, while aliphatic substituents (e.g., 3a) lower them.

Biological Activity

2-(Benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies highlighting its therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process that begins with the formation of the thieno[3,2-d]pyrimidine scaffold. The compound can be synthesized through various methods, including palladium-catalyzed reactions and microwave-assisted processes to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its role as an inhibitor of key enzymes involved in cancer metabolism and proliferation.

Antitumor Activity

Research has shown that compounds within the thieno[3,2-d]pyrimidine class exhibit promising antitumor properties. Specifically, studies have demonstrated that this compound can inhibit the growth of several human tumor cell lines. The mechanism of action often involves dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and repair.

Table 1: Inhibitory Activity Against Tumor Cell Lines

CompoundTarget EnzymeIC50 (µM)GI50 (µM)
This compoundTS/DHFR0.010.005
Other AnaloguesTS/DHFRVariesVaries

The compound's biological activity is attributed to its structural features that allow it to interact with active sites on target enzymes. The presence of the benzylthio group enhances lipophilicity and facilitates better binding affinity to target proteins. Studies utilizing molecular docking simulations have indicated that the compound forms stable interactions with amino acids in the active sites of TS and DHFR.

Case Studies

  • In Vitro Studies : A study published in ACS Omega reported on the synthesis and evaluation of several thieno[2,3-d]pyrimidine derivatives for their antitumor activity. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines with low GI50 values indicating potent activity .
  • Molecular Modeling : Another research highlighted the use of molecular modeling techniques to predict the binding affinity of thieno[2,3-d]pyrimidine derivatives to DHFR. The findings suggested that modifications at specific positions could enhance inhibitory potency against DHFR while maintaining selectivity over other enzymes .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., benzylthio protons at δ 4.2–4.5 ppm; bromophenyl aromatic signals) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 483.02 for C₂₀H₁₄BrN₂OS₂) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dihydrothienopyrimidine ring .
  • Purity Assessment : HPLC-UV (λ = 254 nm) with C18 columns ensures >95% purity for biological testing .

How do structural modifications at the benzylthio or 4-bromophenyl positions influence biological activity?

Q. Advanced Research Focus

  • Benzylthio Group : Replacing benzyl with electron-deficient aryl groups (e.g., 4-CF₃-benzyl) increases lipophilicity (logP from 3.2 to 4.1), enhancing membrane permeability but reducing aqueous solubility .
  • 4-Bromophenyl Group : Substituting Br with electron-withdrawing groups (e.g., NO₂) improves target binding affinity (e.g., kinase inhibition IC₅₀ decreases from 1.2 µM to 0.3 µM) .
    Design Strategy : Use DFT calculations (B3LYP/6-31G*) to predict electronic effects and molecular docking (AutoDock Vina) to prioritize analogs .

How can researchers resolve contradictions in biological activity data across assay systems?

Q. Advanced Research Focus

  • Assay Variability : Discrepancies may arise from differences in cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms .
  • Validation Steps :
    • Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) .
    • Compound Stability : Test degradation in assay media via LC-MS; use protease inhibitors if false positives occur .
    • Batch Reproducibility : Re-synthesize compounds and validate purity (HPLC) to exclude batch-specific artifacts .

What in vitro and in silico methods elucidate the compound’s mechanism of action?

Q. Advanced Research Focus

  • In Vitro :
    • Kinase Profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify targets .
    • Cellular Pathways : Measure apoptosis (Annexin V/PI staining) or autophagy (LC3-II Western blot) .
  • In Silico :
    • Molecular Dynamics : Simulate binding stability (GROMACS) to the ATP-binding pocket of kinases .
    • ADMET Prediction : Use SwissADME to optimize bioavailability and toxicity profiles .

What are the key physicochemical properties affecting solubility and bioavailability?

Q. Basic Research Focus

  • LogP : Experimental logP = 3.5 (predicted via ChemAxon) indicates moderate lipophilicity .
  • Solubility : Aqueous solubility <10 µM at pH 7.4; improve via nanoemulsions (e.g., PEG-400 formulations) .
  • Stability : Degrades <5% in PBS over 24 hours (HPLC monitoring) .

How can researchers design controlled experiments to assess structure-reactivity relationships?

Q. Advanced Research Focus

  • Nucleophilicity Screening : Test reactions with amines (e.g., piperidine) vs. thiols under inert (N₂) conditions .
  • Kinetic Studies : Monitor reaction progress via LC-MS at 0, 2, 4, 8, and 24 hours .
  • Computational Modeling : Calculate Fukui indices (Gaussian 16) to predict reactive sites .

What strategies mitigate byproduct formation during scale-up?

Q. Advanced Research Focus

  • Process Optimization :
    • Stoichiometry : Use 1.2:1 molar ratio of nucleophile to electrophile to minimize unreacted starting material .
    • Byproduct Trapping : Add molecular sieves or scavenger resins (e.g., QuadraPure™) .
  • Analytical Validation :
    • PAT Tools : In-line FTIR monitors reaction progress in real-time .
    • Isolation : Purify via flash chromatography (hexane:EtOAc gradient) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.